An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-nitroaniline
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-2-nitroaniline (CAS No: 578-46-1), a significant intermediate in organic synthesis. This document collates critical data including physicochemical properties, spectral information, reactivity, and detailed experimental protocols for its synthesis and purification. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis, facilitating a deeper understanding and effective utilization of this compound.
Chemical and Physical Properties
5-Methyl-2-nitroaniline, also known as 6-Nitro-m-toluidine, is a yellow solid organic compound. Its core structure consists of a toluene (B28343) molecule substituted with an amino group and a nitro group.
Physicochemical Properties
The key physicochemical properties of 5-Methyl-2-nitroaniline are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 578-46-1 | [1][2] |
| Appearance | Light yellow to yellow solid/powder | |
| Melting Point | 110-111 °C | [1][2] |
| Boiling Point | 312.4±22.0 °C (Predicted) | |
| Density | 1.269±0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water. | [2] |
| Storage Temperature | 2-8 °C, under inert gas (nitrogen or Argon) |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 5-Methyl-2-nitroaniline. A summary of available spectral information is provided below.
| Technique | Data Availability and Key Features | Reference |
| ¹H NMR | Spectra are available. | [3][4] |
| ¹³C NMR | Spectra are available. | [3] |
| ¹⁵N NMR | Spectra are available. | [3] |
| Infrared (IR) Spectroscopy | Spectra are available, showing characteristic peaks for N-H, aromatic C-H, and NO₂ functional groups. | [3] |
| Mass Spectrometry (MS) | GC-MS data is available. The molecular ion peak is a key feature. | [3] |
| Raman Spectroscopy | Spectra are available. | [3] |
Reactivity and Safety
5-Methyl-2-nitroaniline is sensitive to prolonged exposure to air.[2] It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[2] Structurally similar chemicals may cause methemoglobinemia. Symptoms of exposure may include irritation. Flash point data are not available, but it is likely combustible.
Experimental Protocols
Detailed methodologies for the synthesis and purification of 5-Methyl-2-nitroaniline are essential for laboratory and industrial applications.
Synthesis of 5-Methyl-2-nitroaniline
A common method for the synthesis of 5-Methyl-2-nitroaniline involves the nitration of 3-methylaniline (m-toluidine).
Experimental Workflow for Synthesis
Caption: Synthesis workflow for 5-Methyl-2-nitroaniline.
Materials and Reagents:
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3-Methylaniline (m-toluidine)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 65-70%)
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Sodium Hydroxide (B78521) (NaOH)
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Ethanol
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Distilled Water
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Ice
Procedure:
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Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C. Slowly add m-toluidine to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.
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Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.
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Nitration: Add the nitrating mixture dropwise to the amine salt solution over approximately 2 hours, ensuring the temperature is kept below 10 °C.
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Reaction Quench and Precipitation: After the addition is complete, pour the reaction mixture onto crushed ice.
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Neutralization: Slowly and carefully basify the acidic solution with a sodium hydroxide solution until the 5-Methyl-2-nitroaniline precipitates out as a solid.
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Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
Purification by Recrystallization
The crude product can be purified by recrystallization from ethanol to obtain a product with higher purity.
Experimental Workflow for Recrystallization
Caption: Recrystallization workflow for 5-Methyl-2-nitroaniline.
Procedure:
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Dissolution: Dissolve the crude 5-Methyl-2-nitroaniline in a minimum amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Biological Activity and Signaling Pathways
While specific signaling pathways for 5-Methyl-2-nitroaniline are not extensively documented in publicly available literature, the biological activity of nitroaniline derivatives is generally associated with the metabolic reduction of the nitro group.
Proposed Metabolic Activation Pathway
Caption: Proposed metabolic activation of 5-Methyl-2-nitroaniline.
Intracellular nitroreductase enzymes can reduce the nitro group to form reactive intermediates such as nitroso and hydroxylamine derivatives. These reactive species have the potential to interact with cellular macromolecules like DNA and proteins, which may lead to cytotoxic and genotoxic effects. It is important to note that derivatives of the isomeric 2-Methyl-5-nitroaniline have been investigated for antimicrobial activity.[5]
Conclusion
5-Methyl-2-nitroaniline is a valuable chemical intermediate with well-defined chemical and physical properties. The synthesis and purification protocols provided in this guide offer a practical framework for its preparation in a laboratory setting. While its specific biological activities and signaling pathway involvements require further investigation, the general understanding of nitroaniline metabolism provides a basis for predicting its potential biological effects. This technical guide serves as a foundational resource for scientists and researchers, enabling a more informed and efficient approach to working with this compound.
